(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
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Overview
Description
The compound “(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid” is a complex organic molecule with multiple functional groups, including amino, sulfanyl, hydroxy, and carboxylic acid groups. This compound is likely to be of interest in various fields such as medicinal chemistry, biochemistry, and materials science due to its intricate structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Functional Groups: Protecting groups are used to prevent certain functional groups from reacting during specific steps of the synthesis.
Coupling Reactions: Peptide coupling reactions, such as those using carbodiimides (e.g., EDC, DCC), are often employed to form amide bonds between amino acids.
Oxidation and Reduction: Specific steps may require oxidation or reduction reactions to modify the oxidation state of certain atoms.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of such compounds may involve automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps required for peptide synthesis. Large-scale production may also involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of certain functional groups, such as nitro groups (if present), to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Reagents: EDC, DCC for peptide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfanyl groups may yield disulfides, while reduction of nitro groups may yield amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including peptides and proteins. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways
Medicine
The compound may have therapeutic potential due to its structural similarity to bioactive peptides. It could be investigated for its ability to modulate biological processes and treat diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as hydrogels or nanomaterials, due to its multifunctional nature.
Mechanism of Action
The mechanism of action of the compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with antioxidant properties.
Cysteine: An amino acid with a sulfanyl group.
Lysine: An amino acid with an amino group.
Uniqueness
The compound’s uniqueness lies in its combination of multiple functional groups and its potential to form complex three-dimensional structures. This makes it a versatile molecule for various applications in research and industry.
Properties
CAS No. |
499773-67-0 |
---|---|
Molecular Formula |
C30H49N7O9S2 |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H49N7O9S2/c1-16(2)11-21(30(45)46)34-27(42)22(13-38)35-26(41)20(12-17-6-8-18(39)9-7-17)33-28(43)24(15-48)37-29(44)23(14-47)36-25(40)19(32)5-3-4-10-31/h6-9,16,19-24,38-39,47-48H,3-5,10-15,31-32H2,1-2H3,(H,33,43)(H,34,42)(H,35,41)(H,36,40)(H,37,44)(H,45,46)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
WPZPUDYAMRTIGH-BTNSXGMBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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